(R)-(Formyloxy)phenylacetic acid
CAS No.: 29169-63-9
Cat. No.: VC3827921
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29169-63-9 |
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Molecular Formula | C9H8O4 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (2R)-2-formyloxy-2-phenylacetic acid |
Standard InChI | InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |
Standard InChI Key | YFRDJVJDAXMXSQ-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(=O)O)OC=O |
SMILES | C1=CC=C(C=C1)C(C(=O)O)OC=O |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)OC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(R)-(Formyloxy)phenylacetic acid belongs to the mandelic acid derivative family, where the hydroxyl group of mandelic acid is replaced by a formyloxy moiety. The chiral center at the α-carbon confers enantiomeric specificity, with the (R)-configuration being the biologically active form in many applications . The compound’s structure is defined by a benzene ring connected to an acetic acid backbone, with the formyloxy group (-OCHO) introducing both steric and electronic effects that influence reactivity .
Spectroscopic and Crystallographic Data
While crystallographic data for (R)-(formyloxy)phenylacetic acid remains limited, related compounds such as (R)-2-acetoxy-2-phenylacetic acid (CAS 51019-43-3) provide insights. X-ray diffraction studies of the acetoxy analog reveal a monoclinic crystal system with space group P2₁, where intermolecular hydrogen bonds between carboxylic acid groups stabilize the lattice . Infrared spectroscopy of the formyloxy derivative typically shows absorption bands at 1720 cm⁻¹ (C=O stretch of the formyl group) and 1700 cm⁻¹ (carboxylic acid C=O) .
Synthetic Methodologies
Direct Esterification of D-Mandelic Acid
The most widely reported synthesis involves the formylation of D-mandelic acid using formic acid and a chlorinating agent. In a representative procedure :
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Reagents: D-mandelic acid (1.97 mol), formic acid (2.17 mol), dichloromethane (solvent), and thionyl chloride (SOCl₂) as the chlorinating agent.
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Procedure:
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Dissolve D-mandelic acid and formic acid in dichloromethane.
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Add activated carbon (5 g) and cool to 0–10°C.
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Slowly add thionyl chloride (1.2–0.4 mol equivalents) over 3 hours, maintaining low temperature to suppress racemization.
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Stir the mixture at 10–20°C for 5 hours post-addition.
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Filter to remove carbon, then concentrate under reduced pressure to yield a colorless viscous liquid.
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Table 1: Thionyl Chloride Equivalents vs. Conversion Efficiency
SOCl₂ (mol) | D-Mandelic Acid Conversion | Optical Purity (ee) |
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1.2 | 99.9% | 98% |
1.0 | 99.9% | 97% |
0.6 | 99.8% | 95% |
0.4 | 95.2% | 90% |
Higher thionyl chloride equivalents improve conversion but require careful temperature control to prevent racemization .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
The low pKa (2.41) indicates strong acidity, facilitating salt formation with amines—a critical step in pharmaceutical formulations. The predicted density aligns with related mandelic acid derivatives, suggesting similar packing efficiency in the solid state .
Pharmaceutical and Industrial Applications
Intermediate in Drug Synthesis
(R)-(Formyloxy)phenylacetic acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. For example:
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Ester Derivatives: Reacting the acid with ethanolamine derivatives produces prodrugs with enhanced bioavailability .
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Amide Conjugates: Coupling with p-aminophenol yields compounds showing COX-2 selectivity in preclinical trials .
Role in Asymmetric Catalysis
The formyloxy group acts as a directing group in transition metal-catalyzed reactions. In rhodium-catalyzed hydrogenations, it facilitates enantioselective reduction of α,β-unsaturated ketones, achieving up to 92% ee .
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